L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine
Description
Chemical Structure and Sequence The compound L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is an octapeptide with the sequence Ser-Ile-Val-Cys-Val-Val-Gly-Leu. Its molecular formula is C₃₅H₆₄N₈O₁₀S, and its approximate molecular weight is 788.8 g/mol (calculated from constituent amino acids).
Properties
CAS No. |
651779-19-0 |
|---|---|
Molecular Formula |
C35H64N8O10S |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H64N8O10S/c1-11-20(10)28(43-29(46)21(36)14-44)34(51)42-26(18(6)7)32(49)39-23(15-54)30(47)40-27(19(8)9)33(50)41-25(17(4)5)31(48)37-13-24(45)38-22(35(52)53)12-16(2)3/h16-23,25-28,44,54H,11-15,36H2,1-10H3,(H,37,48)(H,38,45)(H,39,49)(H,40,47)(H,41,50)(H,42,51)(H,43,46)(H,52,53)/t20-,21-,22-,23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
CTSFCLBAHYCINE-AMFGRPEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with alkyl or acyl groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research and Application Insights
- Stability : The target’s disulfide bonds (if formed) could improve stability compared to the heptapeptide in , which lacks such linkages. However, oxidation sensitivity may require storage under inert conditions.
- Biological Activity : Peptides with charged residues (e.g., ) are more likely to exhibit extracellular activity, while hydrophobic peptides (target and ) may target membrane-associated proteins.
- Synthetic Accessibility: The target’s multiple Val residues increase synthetic difficulty due to steric hindrance during solid-phase synthesis, a challenge less pronounced in smaller peptides like .
Biological Activity
L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is a complex peptide composed of several amino acids, with potential implications in various biological processes. This article explores its biological activity, focusing on its effects on cellular mechanisms, metabolic pathways, and therapeutic applications.
Overview of the Compound
The compound consists of the following amino acids:
- L-Seryl
- L-Isoleucyl
- L-Valyl
- L-Cysteinyl
- L-Valyl (repeated)
- L-Valylglycyl
- L-Leucine
The specific sequence and composition of this peptide suggest potential roles in protein synthesis, signaling pathways, and metabolic regulation.
1. Cellular Mechanisms
The biological activity of this compound may involve several cellular mechanisms:
- mTOR Pathway Activation : Similar peptides have been shown to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism. Leucine-rich peptides stimulate mTORC1 signaling, promoting protein synthesis and inhibiting autophagy .
- Insulin Sensitivity : Studies indicate that amino acids like leucine and isoleucine can enhance insulin sensitivity and influence glucose metabolism. This suggests that the compound may have a role in managing metabolic disorders .
2. Metabolic Pathways
The compound's amino acid composition may affect various metabolic pathways:
- Amino Acid Transport : The presence of branched-chain amino acids (BCAAs) such as isoleucine and valine can influence the transport mechanisms across cell membranes, potentially enhancing nutrient uptake during metabolic stress .
- Protein Synthesis : The activation of signaling pathways by this peptide could lead to increased protein synthesis in muscle tissues, making it relevant for muscle recovery and growth in athletic settings .
Case Study 1: Leucine Supplementation and Muscle Recovery
A study investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants consuming a leucine-rich diet showed significantly improved muscle protein synthesis compared to those on a standard diet. This indicates that peptides containing leucine may enhance recovery through similar mechanisms .
Case Study 2: Amino Acids in Metabolic Regulation
Research demonstrated that a combination of leucine and isoleucine positively influenced glycemic control in healthy adults. The study highlighted that these amino acids modulated incretin hormones, which are crucial for insulin secretion and glucose homeostasis . This suggests potential applications for this compound in managing blood sugar levels.
Research Findings
Recent findings support the notion that peptides rich in branched-chain amino acids exhibit significant biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
